3-Isopropyl-5-vinyloxazolidin-2-one
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Overview
Description
3-Isopropyl-5-vinyloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with an isopropyl group at the 3-position and a vinyl group at the 5-position. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-vinyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of 3-isopropyl-5-vinyl-2-amino alcohol with a suitable carbonyl compound under acidic or basic conditions to form the oxazolidinone ring .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often employs multicomponent reactions and cascade reactions. These methods are advantageous due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5-vinyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The isopropyl and vinyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and organometallic compounds are used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidinones depending on the reagents used.
Scientific Research Applications
3-Isopropyl-5-vinyloxazolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-vinyloxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, it is believed to inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins . This mechanism is similar to that of other oxazolidinone antibiotics, such as linezolid .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.
Contezolid: A newer oxazolidinone with improved pharmacokinetic properties.
Uniqueness
3-Isopropyl-5-vinyloxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
5-ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO2/c1-4-7-5-9(6(2)3)8(10)11-7/h4,6-7H,1,5H2,2-3H3 |
InChI Key |
PCOZTNXBLQOCJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(OC1=O)C=C |
Origin of Product |
United States |
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